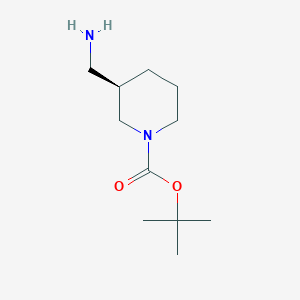
2-(1-Hexyn-1-yl)adenosine-5'-uronamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hexyn-1-yl)adenosine-5'-uronamide, also known as HU-910, is a synthetic cannabinoid analogue that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the adenosine receptor agonist family and has been found to have promising effects on various physiological and biochemical processes.
作用機序
2-(1-Hexyn-1-yl)adenosine-5'-uronamide acts as an agonist for the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmitter release, inflammation, and immune function. Activation of this receptor by 2-(1-Hexyn-1-yl)adenosine-5'-uronamide leads to the inhibition of dopamine uptake and an increase in cAMP levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-(1-Hexyn-1-yl)adenosine-5'-uronamide has also been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
実験室実験の利点と制限
One of the main advantages of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide is its high potency and selectivity for the adenosine A2A receptor, which makes it a valuable tool for studying the physiological and biochemical effects of adenosine receptor activation. However, one limitation of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several promising directions for future research on 2-(1-Hexyn-1-yl)adenosine-5'-uronamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide and its potential therapeutic applications.
合成法
2-(1-Hexyn-1-yl)adenosine-5'-uronamide can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine, followed by the alkylation of the protected adenine with 1-hexyne. The resulting compound is then deprotected to give 2-(1-Hexyn-1-yl)adenosine-5'-uronamide.
科学的研究の応用
2-(1-Hexyn-1-yl)adenosine-5'-uronamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. 2-(1-Hexyn-1-yl)adenosine-5'-uronamide has been found to have neuroprotective and anti-inflammatory effects, which may help to slow down the progression of these diseases.
特性
CAS番号 |
142103-07-9 |
|---|---|
分子式 |
C16H20N6O4 |
分子量 |
360.37 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1 |
InChIキー |
XKJDQMIBXVCPBQ-MEQWQQMJSA-N |
異性体SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N |
SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
正規SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
その他のCAS番号 |
142103-07-9 |
同義語 |
2-(1-hexyn-1-yl)adenosine-5'-uronamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)

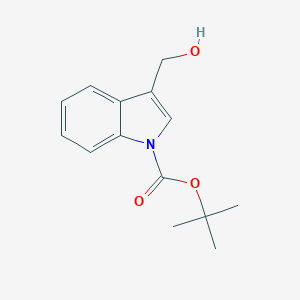
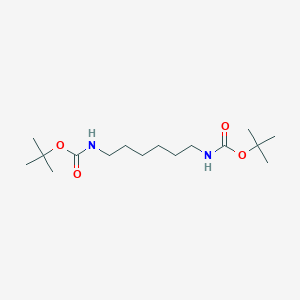

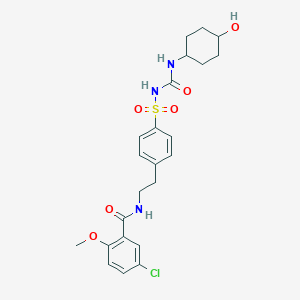


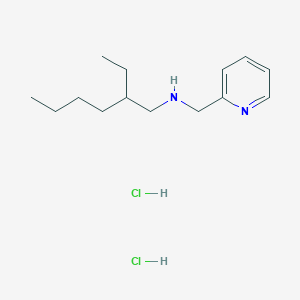

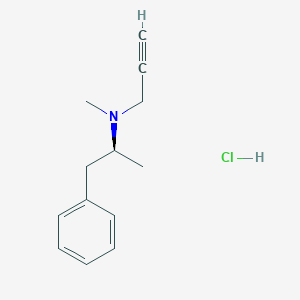
![[6]-Gingerol](/img/structure/B133885.png)
